molecular formula C23H15ClN4O B2583525 {3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone CAS No. 955966-48-0

{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone

Cat. No. B2583525
CAS RN: 955966-48-0
M. Wt: 398.85
InChI Key: POVVSJHZOILYKX-UHFFFAOYSA-N
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Description

The compound “{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrazole ring, and a phenyl ring . The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of appropriate precursors . For instance, new benzamidine derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzyli­dene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For instance, derivatives containing single fluorine atom and derivatives containing double fluorine atoms lost inhibitory potency, and derivatives containing chlorine atom exhibited a slightly drop in XO inhibitory potency .

Scientific Research Applications

Anti-inflammatory and Antibacterial Applications

Microwave-assisted synthesis has led to the development of novel pyrazoline derivatives, showing promising anti-inflammatory and antibacterial activities. Compounds synthesized using this method exhibited significant in vivo anti-inflammatory effects and potent in vitro antibacterial properties, suggesting their utility in treating conditions requiring such pharmacological actions (Ravula et al., 2016). Molecular docking studies further support their potential as molecular templates for designing anti-inflammatory drugs.

Antimicrobial and Anticancer Potential

Research has also uncovered the antimicrobial and anticancer potential of novel pyrazole derivatives. These compounds, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have demonstrated higher anticancer activity than doxorubicin, a reference drug, in some cases. Their good to excellent antimicrobial properties further highlight their potential in therapeutic applications (Hafez et al., 2016).

Structural and Spectroscopic Analysis

The molecular structure and spectroscopic analysis of these compounds reveal detailed insights into their properties and interactions. Studies involving Density Functional Theory (DFT) analysis, Molecular Electrostatic Potential (MEP), and vibrational study provide a comprehensive understanding of the molecular behavior, potentially aiding in the optimization of these compounds for better therapeutic efficacy (Sivakumar et al., 2021).

Synthesis and Screening for Biological Activities

Further research emphasizes the synthesis of related compounds with potential biological activities, including antimicrobial and phytotoxic properties. The development of these derivatives through microwave-assisted synthesis or solvent-free methods has highlighted their antimicrobial efficacy, opening avenues for their use as potential antimicrobial agents (Landage et al., 2019).

properties

IUPAC Name

[3-[4-(benzimidazol-1-yl)phenyl]pyrazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O/c24-18-9-5-17(6-10-18)23(29)28-14-13-20(26-28)16-7-11-19(12-8-16)27-15-25-21-3-1-2-4-22(21)27/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVVSJHZOILYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone

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